3-Bromo-5-(pyridin-3-yl)-1,2,4-oxadiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4BrN3O |
|---|---|
Molecular Weight |
226.03 g/mol |
IUPAC Name |
3-bromo-5-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H4BrN3O/c8-7-10-6(12-11-7)5-2-1-3-9-4-5/h1-4H |
InChI Key |
URTQBEUNKGUCFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NO2)Br |
Origin of Product |
United States |
Reactivity and Mechanistic Pathways of 3 Bromo 5 Pyridin 3 Yl 1,2,4 Oxadiazole
General Reactivity Profile of the 1,2,4-Oxadiazole (B8745197) Ring System
The 1,2,4-oxadiazole ring is a five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry. chim.it Its reactivity is distinct from more traditionally aromatic systems, stemming from its unique electronic makeup and the presence of a labile heteroatom bond. osi.lvresearchgate.net
The 1,2,4-oxadiazole nucleus is characterized by a low level of aromaticity. chim.itosi.lvresearchgate.net This reduced aromatic character is a consequence of the inclusion of three heteroatoms (two nitrogen, one oxygen) in the five-membered ring, which disrupts extensive delocalization of π-electrons compared to carbocyclic aromatic compounds like benzene. The system is planar and conjugated, but has a more pronounced heterodiene character.
This diminished aromaticity, coupled with the inherent weakness of the N-O bond, means the ring does not possess the high stability typical of other aromatic heterocyles. osi.lvresearchgate.net Consequently, 1,2,4-oxadiazoles have a significant tendency to undergo reactions involving ring-opening or rearrangement to form more stable heterocyclic systems. chim.itresearchgate.net The entire ring system generally acts as an electron-withdrawing group, which influences the reactivity of its substituents. researchgate.net
The key feature governing the lability of the 1,2,4-oxadiazole ring is the weak O-N single bond (O(1)-N(2)). osi.lvresearchgate.net This bond is susceptible to cleavage under various conditions, including thermal, photochemical, or reductive processes, making it a focal point of the ring's reactivity. chim.it This inherent instability is the driving force for numerous molecular rearrangements, such as the Boulton-Katritzky rearrangement, which involves an intramolecular nucleophilic attack on the N(2) atom and subsequent cleavage of the O-N bond. chim.it
Substituents at the C(3) and C(5) positions significantly impact the ring's stability and reactivity profile.
Stability: Disubstituted 1,2,4-oxadiazoles are generally stable compounds.
Reactivity: The presence of electron-withdrawing groups on the ring enhances the electrophilic character of the ring carbons, particularly C(5), making them more susceptible to nucleophilic attack. researchgate.net Conversely, the entire ring acts as an electron-withdrawing moiety, increasing the reactivity of any attached functional groups. researchgate.net
| Feature | Description | Consequence |
|---|---|---|
| Aromaticity | Low, with significant heterodiene character. chim.itosi.lvresearchgate.net | Reduced thermodynamic stability; propensity for ring-opening and rearrangement reactions. chim.it |
| O-N Bond | Weak and easily cleavable. osi.lvresearchgate.net | Facilitates thermal and photochemical rearrangements (e.g., Boulton-Katritzky). chim.it |
| Electronic Nature | Acts as an electron-withdrawing group. researchgate.net | Increases the reactivity of attached substituents and renders ring carbons electrophilic. researchgate.net |
Nucleophilic Substitution Reactions on the 1,2,4-Oxadiazole Core
The electron-deficient nature of the 1,2,4-oxadiazole ring makes its carbon atoms primary targets for nucleophilic attack. chim.it Electrophilic substitution on the carbon centers is generally not observed due to the electron-withdrawing effects of the pyridine-like nitrogen atoms. rroij.com
Both carbon atoms of the 1,2,4-oxadiazole ring, C(3) and C(5), exhibit electrophilic properties and are susceptible to nucleophilic attack. chim.it The relative reactivity of these positions can be influenced by the nature of the substituents attached to them. Generally, the C(5) position is considered the most electrophilic site, a property that is further enhanced by the presence of electron-withdrawing substituents at this position. This heightened electrophilicity makes C(5) a common site for nucleophilic aromatic substitution (SNAr) and Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) type rearrangements. chim.it
The nitrogen atoms in the 1,2,4-oxadiazole ring also participate in its reactivity profile. The N(3) atom is described as having nucleophilic character. chim.it The N(4) atom is considered a pyridine-like nitrogen, possessing weakly basic and nucleophilic properties. While direct electrophilic attack on the ring carbons is difficult, reactions with electrophiles can occur at this nitrogen center, especially if the ring is substituted with electron-releasing groups. rroij.comglobalresearchonline.net The N(2) atom, due to the inductive effect of the adjacent oxygen, is not typically attacked by external nucleophiles, which preferentially target the C(3) or C(5) positions. However, N(2) is a key electrophilic site in intramolecular rearrangements where it is attacked by an internal nucleophile. chim.it
| Position | Character | Common Reactions |
|---|---|---|
| C(3) | Electrophilic. chim.it | Nucleophilic Substitution (SNAr), especially with a good leaving group. nih.gov |
| C(5) | Highly Electrophilic. chim.it | Nucleophilic Substitution (SNAr), ANRORC rearrangements. chim.it |
| N(2) | Electrophilic (intramolecular). chim.it | Site of attack in intramolecular rearrangements (e.g., Boulton-Katritzky). chim.it |
| N(3) | Nucleophilic. chim.it | Participates in reactions as a nucleophilic center. |
| N(4) | Weakly Nucleophilic/Basic. rroij.com | Site of attack for electrophiles. globalresearchonline.net |
The presence of a bromine atom at the C(3) position of 3-Bromo-5-(pyridin-3-yl)-1,2,4-oxadiazole is critical to its reactivity, rendering this position highly susceptible to nucleophilic substitution. Halogen-substituted oxadiazoles (B1248032) are known to undergo nucleophilic substitution reactions where the halogen atom is displaced by a nucleophile. globalresearchonline.netmdpi.com
The reaction of 3-halo-1,2,4-oxadiazoles can proceed through several mechanistic pathways:
Direct SNAr: In a classical Nucleophilic Aromatic Substitution (SNAr) mechanism, a nucleophile attacks the electrophilic C(3) carbon, forming a negatively charged intermediate (a Meisenheimer-like complex). libretexts.org Subsequent elimination of the bromide ion, which is a good leaving group, re-establishes the heterocyclic ring and results in the substituted product. Studies on 3-chloro-1,2,4-oxadiazoles reacting with allylamine (B125299) have shown the formation of 3-N-allylamino-1,2,4-oxadiazoles via this classical SNAr pathway, although it can be a minor route. nih.gov The electron-deficient nature of the oxadiazole ring helps to stabilize the anionic intermediate, facilitating this reaction pathway. libretexts.org
Indirect Substitution (ANRORC Pathway): An alternative and often competing pathway is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. osi.lv In this process, the nucleophile may initially attack a different electrophilic site, such as C(5), leading to the opening of the oxadiazole ring. chim.it The resulting open-chain intermediate can then undergo rearrangement and subsequent ring closure to form a new heterocyclic system, with the net result being a substitution. For instance, reactions of 3-chloro-1,2,4-oxadiazoles with certain nucleophiles like allylamine can yield complex fused ring systems through a tandem ANRORC/[3+2] cycloaddition pathway, which competes with the direct SNAr at C(3). chim.itnih.gov
Therefore, the bromine atom at C(3) acts as an activating group and a leaving group, enabling the functionalization of this position through nucleophilic displacement. The specific outcome—direct substitution via SNAr versus rearrangement via an ANRORC-type mechanism—depends on the nature of the nucleophile, the substituents on the oxadiazole ring, and the reaction conditions.
Reactivity of the Pyridyl Substituent at C(5) Towards Various Reagents
The 1,2,4-oxadiazole ring is known to be an electron-withdrawing group. researchgate.net This property influences the reactivity of the pyridyl substituent attached at the C(5) position. The electron-withdrawing nature of the oxadiazole ring deactivates the attached pyridine (B92270) ring towards electrophilic substitution. Conversely, it can make the pyridine ring more susceptible to nucleophilic attack, although this is less common.
The most notable reactivity of the pyridyl substituent is the nucleophilic character of the pyridine nitrogen atom. This allows for quaternization reactions when treated with suitable alkylating agents. For instance, similar structures like 5-(pyridin-4-yl)-1,2,4-oxadiazole (B69849) derivatives have been shown to undergo direct alkylation in acetonitrile (B52724) to form the corresponding pyridinium (B92312) salts. researchgate.net This reaction highlights the accessibility of the lone pair of electrons on the pyridine nitrogen for reaction with electrophiles, a characteristic that is retained despite the electronic pull of the oxadiazole ring.
Thermal and Photochemical Rearrangement Reactions
1,2,4-Oxadiazoles are heterocyclic compounds characterized by a low degree of aromaticity and a labile O-N bond. researchgate.netchim.itosi.lv These features make them prone to various thermal and photochemical rearrangements, often leading to the formation of more stable heterocyclic systems. researchgate.netchim.itosi.lv The course of these rearrangements is highly dependent on the nature of the substituents at the C(3) and C(5) positions of the oxadiazole ring.
Photoinduced Isomerizations and Decomposition Pathways
The weak O-N bond and low aromaticity of the 1,2,4-oxadiazole ring also make it susceptible to photochemical rearrangements. chim.itosi.lv Upon UV irradiation, these compounds can undergo a variety of transformations, including isomerization to other heterocyclic systems or decomposition into smaller fragments. nih.govresearchgate.netpsu.edu
One common photoisomerization pathway for 3-amino-5-aryl-1,2,4-oxadiazoles is the conversion to 2-amino-1,3,4-oxadiazoles. researchgate.netresearchgate.net This is believed to proceed through a 'ring contraction-ring expansion' (RCRE) mechanism. researchgate.net Other proposed pathways for photoinduced rearrangements include:
Internal-cyclization isomerization (ICI) nih.govresearchgate.net
Migration-nucleophilic attack-cyclization (MNAC) nih.govacs.org
The specific pathway taken often depends on the substituents on the oxadiazole ring and the reaction conditions. nih.gov Irradiation can lead to the formation of highly reactive intermediates, such as zwitterions, diradicals, or nitrenes, which then evolve into the final products. psu.edu For 3,5-disubstituted 1,2,4-oxadiazoles, photolysis can result in cleavage of the ring to produce nitriles and other open-chain products, especially in the presence of a nucleophilic solvent. researchgate.net The photochemical version of the Boulton-Katritzky reaction has also been explored for certain 1,2,4-oxadiazole derivatives. nih.gov
Electrophilic Attack and Functionalization
The functionalization of the this compound core can be readily achieved by targeting the bromine substituent. The C-Br bond at the C(3) position serves as a versatile handle for introducing a wide array of new substituents through modern cross-coupling methodologies.
Bromine Reactivity in Cross-Coupling Processes (e.g., Suzuki, Sonogashira, Negishi)
The bromine atom at the C(3) position of the 1,2,4-oxadiazole ring is amenable to substitution via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds and are widely used to modify heterocyclic cores.
Suzuki-Miyaura Coupling : This reaction couples the bromo-oxadiazole with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govnih.gov It is a highly versatile method for creating new aryl-aryl or aryl-heteroaryl bonds. Bromo-substituted 1,3,4-oxadiazoles have been successfully used in Suzuki reactions, indicating that the 3-bromo-1,2,4-oxadiazole (B13920365) core should exhibit similar reactivity. nih.govresearchgate.netresearchgate.net
Sonogashira Coupling : This reaction involves the coupling of the bromo-oxadiazole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is a reliable method for synthesizing alkynyl-substituted heterocycles. jk-sci.com The reaction is generally tolerant of various functional groups and proceeds under mild conditions. wikipedia.org 5-Arylacetylenyl-1,2,4-oxadiazoles have been synthesized using this method, demonstrating its applicability to this heterocyclic system. beilstein-journals.org
Negishi Coupling : This reaction couples the bromo-oxadiazole with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org The Negishi coupling is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgorganic-chemistry.org This makes it a powerful tool for introducing a wide variety of alkyl, vinyl, and aryl substituents at the C(3) position. nih.gov
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(sp²)-C(sp²) or C(sp²)-C(sp³) |
| Sonogashira | R-C≡C-H | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base | C(sp²)-C(sp) |
| Negishi | R-Zn-X | Pd(0) or Ni(0) complex (e.g., Pd(PPh₃)₄) | C(sp²)-C(sp³), C(sp²)-C(sp²), etc. |
This table summarizes common cross-coupling reactions applicable to the functionalization of the 3-bromo-1,2,4-oxadiazole core.
Functionalization of the Pyridine Ring
The direct functionalization of the pyridine ring in this compound is challenging due to its electron-deficient nature, a characteristic inherent to the pyridine scaffold that is further amplified by the electron-withdrawing effect of the 3-bromo-1,2,4-oxadiazol-5-yl substituent. nih.govresearchgate.net This reduced electron density deactivates the ring towards common electrophilic aromatic substitution reactions. nih.gov Consequently, functionalization typically requires strategies that can overcome this inherent lack of reactivity, such as radical reactions or transition-metal-catalyzed C-H activation.
Electrophilic Aromatic Substitution: Standard electrophilic substitution reactions (e.g., nitration, Friedel-Crafts acylation) are generally difficult on such an electron-poor pyridine ring and would require harsh conditions, likely leading to low yields and potential decomposition. nih.gov If a reaction were to occur, substitution would be directed to the positions meta to the deactivating oxadiazole group (C5) and ortho/para to the ring nitrogen (C2, C4, C6), with the C4 and C6 positions being the most probable sites.
Radical Substitution (Minisci-type Reactions): The Minisci reaction is a powerful method for the alkylation and acylation of electron-deficient N-heterocycles. Under acidic conditions, protonation of the pyridine nitrogen generates a pyridinium salt, which is highly susceptible to attack by nucleophilic carbon-centered radicals. For this compound, this approach would likely yield products functionalized at the C2, C4, or C6 positions, with regioselectivity influenced by steric and electronic factors.
Transition-Metal-Catalyzed C-H Functionalization: Modern synthetic methods involving transition-metal catalysis (e.g., using palladium, rhodium, or iridium) enable the direct C-H functionalization of pyridine rings. nih.gov These methods can facilitate arylation, alkylation, or alkenylation, often with high regioselectivity controlled by directing groups or the inherent electronic bias of the substrate. For this molecule, C-H activation would be most feasible at the C2, C4, and C6 positions.
Table 1: Potential Functionalization Reactions of the Pyridine Ring
| Reaction Type | Reagents & Conditions | Predicted Regioselectivity | Rationale |
| Radical Alkylation (Minisci) | R• source (e.g., RCOOH, AgNO₃, (NH₄)₂S₂O₈), acid | C2, C4, C6 | Protonation of the pyridine nitrogen activates the ring towards attack by nucleophilic radicals at positions ortho and para to the nitrogen. |
| Palladium-Catalyzed Arylation | Ar-B(OH)₂, Pd catalyst, oxidant | C2, C4, C6 | Direct C-H activation is facilitated by a palladium catalyst, enabling cross-coupling with an arylboronic acid. |
| Nitration | HNO₃ / H₂SO₄ (fuming), high temperature | C4, C6 | Extremely harsh conditions are required for electrophilic attack on the highly deactivated ring. |
Ring-Opening and Ring-Closure Transformations in the Presence of Specific Reagents
The 1,2,4-oxadiazole ring is characterized by a low degree of aromaticity and a weak, labile O-N bond. chim.itresearchgate.netpsu.edu These features make it susceptible to rearrangements and ring-opening reactions, often initiated by thermal, photochemical, or chemical means, to form more stable heterocyclic systems. chim.itresearchgate.net
Nucleophilic Attack and Ring Opening: The C5 carbon of the 1,2,4-oxadiazole ring is an electrophilic site. It can be attacked by nucleophiles, leading to the cleavage of the endocyclic N2-O1 bond. chim.itpsu.edu In this compound, strong nucleophiles such as hydrazine (B178648) or hydroxylamine (B1172632) could attack the C5 position, initiating a cascade that opens the oxadiazole ring. The resulting intermediate could then undergo subsequent intramolecular ring-closure to form new heterocyclic structures. This type of transformation is known as an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) rearrangement. chim.itresearchgate.net
Reductive Cleavage: The weak N-O bond is susceptible to reductive cleavage. Catalytic hydrogenation (e.g., using H₂/Pd-C) or other reducing agents can break this bond, typically yielding amidine and carboxylic acid derivatives from the fragmented oxadiazole.
Thermal and Photochemical Rearrangements:
Boulton-Katritzky Rearrangement (BKR): This is a common thermal rearrangement for 1,2,4-oxadiazoles that possess a side-chain at the C3 position with a nucleophilic atom. chim.it While the bromine at C3 in the title compound is not a typical participating group, its substitution with a suitable precursor would enable this pathway.
Photochemical Reactions: UV irradiation can induce the cleavage of the weak O-N bond, generating reactive intermediates like nitrenes or biradicals. chim.it These intermediates can then rearrange to form various isomers, such as 1,3,4-oxadiazoles or other heterocyclic systems, depending on the reaction conditions and substituents. chim.it
Table 2: Potential Ring-Transformation Pathways for the 1,2,4-Oxadiazole Moiety
| Transformation Type | Reagent/Condition | Mechanistic Pathway | Potential Product Type |
| ANRORC | Hydrazine (N₂H₄) | Nucleophilic attack at C5, followed by ring opening and subsequent intramolecular cyclization. chim.itresearchgate.net | Triazole or pyrazole (B372694) derivatives |
| Reductive Cleavage | H₂, Pd/C | Hydrogenolysis of the weak N-O bond, leading to fragmentation of the heterocyclic ring. | Amidine and acid derivatives |
| Photochemical | UV light (hν) | Photo-induced cleavage of the N-O bond, forming a reactive intermediate that rearranges to a more stable isomer. chim.it | Isomeric oxadiazoles |
Acid-Base Chemistry and Tautomerism Affecting Reactivity
The acid-base properties of this compound are primarily governed by the nitrogen atoms within its structure. These properties play a critical role in modulating the compound's reactivity.
Basicity and Protonation: The molecule possesses multiple potential basic sites, with the pyridine ring nitrogen being the most significant. The pKa of pyridine is approximately 5.2, indicating it is a weak base. The nitrogen atoms of the 1,2,4-oxadiazole ring are considerably less basic. psu.eduresearchgate.net Therefore, in the presence of an acid, protonation will occur selectively at the pyridine nitrogen to form a pyridinium salt.
This protonation has profound electronic consequences:
Increased Electrophilicity: The formation of the positively charged pyridinium cation drastically increases the electron-deficient character of the pyridine ring, making it highly susceptible to attack by nucleophiles.
Modulation of Substituent Effects: The protonated pyridinium group becomes an even stronger electron-withdrawing group, which can influence the reactivity of the attached 1,2,4-oxadiazole ring and the C3-bromo substituent.
Tautomerism: For the parent structure of this compound, significant prototropic tautomerism is not expected due to the absence of mobile protons on heteroatoms (such as in hydroxyl or amino derivatives). nih.govmdpi.com The dominant form is the one described. However, the equilibrium between the neutral molecule and its protonated (pyridinium) form can be considered a type of acid-base tautomerism that directly impacts its chemical behavior and reaction pathways, particularly in acidic media.
Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Pyridin 3 Yl 1,2,4 Oxadiazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For 3-Bromo-5-(pyridin-3-yl)-1,2,4-oxadiazole, a combination of ¹H, ¹³C, and ¹⁵N NMR, supplemented by 2D NMR techniques, would provide a complete picture of its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the four protons of the pyridine (B92270) ring. The chemical shifts are influenced by the electron-withdrawing nature of the oxadiazole ring and the bromine atom. Protons closer to the nitrogen atom and the oxadiazole substituent would appear at a lower field. The expected multiplicity for the pyridyl protons would be a complex pattern of doublets, triplets, and doublet of doublets due to spin-spin coupling.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The two carbons of the 1,2,4-oxadiazole (B8745197) ring are expected to resonate at low field, typically in the range of 155-170 ppm, due to the influence of the adjacent heteroatoms. researchgate.netresearchgate.net The carbon atom bonded to bromine (C3) would be significantly shielded compared to the carbon at position 5 (C5), which is attached to the pyridine ring. The pyridine carbons would appear in the aromatic region, with their chemical shifts modulated by the position relative to the nitrogen atom and the oxadiazole substituent.
¹⁵N NMR Spectroscopy: ¹⁵N NMR, although less common, can provide valuable information about the electronic environment of the nitrogen atoms within the oxadiazole and pyridine rings. The distinct chemical shifts for each nitrogen atom would confirm their respective locations in the heterocyclic systems.
2D NMR Techniques: To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial. A COSY spectrum would establish the connectivity between adjacent protons in the pyridine ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom. Finally, an HMBC spectrum would reveal long-range correlations between protons and carbons, confirming the connectivity between the pyridine and oxadiazole rings.
Predicted NMR Data:
| Technique | Predicted Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 9.2 (d, J ≈ 2.0 Hz, 1H, Py-H2), δ 8.8 (dd, J ≈ 5.0, 1.5 Hz, 1H, Py-H6), δ 8.4 (ddd, J ≈ 8.0, 2.0, 1.5 Hz, 1H, Py-H4), δ 7.6 (dd, J ≈ 8.0, 5.0 Hz, 1H, Py-H5) |
| ¹³C NMR (DMSO-d₆) | δ ≈ 168 (C5-oxadiazole), δ ≈ 158 (C3-oxadiazole), δ ≈ 152 (Py-C2), δ ≈ 148 (Py-C6), δ ≈ 136 (Py-C4), δ ≈ 128 (Py-C3), δ ≈ 124 (Py-C5) |
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, confirming its elemental formula (C₇H₃BrN₄O).
The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. The presence of bromine would be indicated by a distinctive isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Predicted Mass Spectrometry Data:
| Technique | Predicted m/z Values |
|---|---|
| HRMS (ESI) | Calculated for C₇H₄BrN₄O⁺ [M+H]⁺: 238.9618, 240.9597 |
| MS/MS Fragmentation | Fragment corresponding to [C₅H₄N]⁺ (pyridyl cation): m/z 78 |
| Fragment corresponding to [C₂BrN₂O]⁺ (bromo-oxadiazole fragment): m/z 149/151 | |
| Loss of CO from oxadiazole ring |
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups.
Expected Characteristic IR Absorptions:
Aromatic C-H stretching: The stretching vibrations of the C-H bonds in the pyridine ring are expected to appear in the region of 3100-3000 cm⁻¹.
C=N stretching: The carbon-nitrogen double bonds within both the pyridine and oxadiazole rings will give rise to stretching vibrations in the 1650-1500 cm⁻¹ region. nih.gov
C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the pyridine ring will also appear in the aromatic region, typically between 1600 and 1450 cm⁻¹.
C-O-C stretching: The characteristic stretching vibration of the C-O-C linkage within the 1,2,4-oxadiazole ring is expected to be observed in the 1250-1000 cm⁻¹ range. ptfarm.pl
C-Br stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the fingerprint region, typically between 700 and 500 cm⁻¹.
Predicted IR Data:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3100 - 3000 |
| C=N stretch (Pyridine and Oxadiazole) | 1650 - 1500 |
| C=C stretch (Pyridine) | 1600 - 1450 |
| C-O-C stretch (Oxadiazole) | 1250 - 1000 |
| C-Br stretch | 700 - 500 |
Single Crystal X-ray Diffraction for Definitive Solid-State Structural Characterization
While no specific crystal structure for this compound has been reported, single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable crystal were obtained, this technique would provide definitive information on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.
Based on studies of similar pyridyl-oxadiazole structures, it is anticipated that the molecule would exhibit a relatively planar conformation, with a small dihedral angle between the pyridine and oxadiazole rings. nih.gov This planarity would be favored by the conjugation between the two aromatic systems. The crystal packing would likely be influenced by intermolecular interactions such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atom.
Hypothetical Crystal Data:
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| Bond Length C(pyridine)-C(oxadiazole) | ~1.47 Å |
| Bond Length C-Br | ~1.85 Å |
| Dihedral Angle (Pyridine-Oxadiazole) | < 20° |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated system formed by the pyridine and oxadiazole rings.
The position of the maximum absorption (λmax) is indicative of the extent of conjugation in the molecule. The presence of the bromine atom and the heteroatoms in the rings can also influence the electronic transitions. A study on a similar 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole scaffold suggests that such compounds are spectroscopically active. nih.gov
Predicted UV-Vis Data:
| Solvent | Predicted λmax (nm) | Electronic Transition |
|---|---|---|
| Ethanol or Methanol (B129727) | ~280 - 320 | π → π* |
Chromatographic Techniques for Purity Assessment and Isomeric Separation
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any impurities or isomers. High-Performance Liquid Chromatography (HPLC) is a particularly well-suited method for the analysis of heterocyclic compounds like this compound.
A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, would likely provide good separation and a sharp peak for the pure compound. colab.wsthieme-connect.com The retention time of the compound would be a characteristic property under specific chromatographic conditions. A diode-array detector (DAD) would allow for the simultaneous acquisition of UV spectra, further confirming the identity and purity of the peak. Gas chromatography (GC) could also be employed, provided the compound is thermally stable and sufficiently volatile.
Suggested HPLC Method:
| Parameter | Suggested Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at predicted λmax |
Theoretical and Computational Chemistry Studies on 3 Bromo 5 Pyridin 3 Yl 1,2,4 Oxadiazole
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 3-Bromo-5-(pyridin-3-yl)-1,2,4-oxadiazole. bohrium.comresearchgate.net These calculations provide a detailed picture of the electron distribution and bonding within the molecule.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com For substituted oxadiazoles (B1248032), the distribution of these orbitals is typically spread across the aromatic systems, with the specific locations of high electron density depending on the nature and position of the substituents. daneshyari.com
Calculations of molecular electrostatic potential (MEP) maps would visually represent the charge distribution, highlighting electron-rich regions (typically around the nitrogen and oxygen atoms) that are susceptible to electrophilic attack and electron-poor regions (around the hydrogen atoms and the carbon attached to bromine) that are prone to nucleophilic attack.
Table 1: Illustrative Global Reactivity Descriptors Calculated for Oxadiazole Derivatives
| Descriptor | Formula | Significance |
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Power to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |
| Electrophilicity Index (ω) | χ²/2η | Propensity to accept electrons |
Note: This table presents the general formulas and significance of common reactivity descriptors derived from quantum chemical calculations. Specific values for this compound would require dedicated DFT calculations.
Aromaticity Indices and Their Correlation with Reactivity
Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems like the pyridyl and oxadiazole rings in the target molecule. mdpi.com Various computational indices are used to quantify the degree of aromaticity.
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the bond length alternation within a ring; a value close to 1 indicates high aromaticity, while a value near 0 suggests a non-aromatic system. mdpi.com Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion where negative values inside the ring typically signify aromatic character. Other indices like the Para-Delocalization Index (PDI) and the Fluctuation Index (FLU) also provide measures of electron delocalization. mdpi.comdtu.dk
For this compound, the pyridine (B92270) ring is expected to exhibit a higher degree of aromaticity compared to the 1,2,4-oxadiazole (B8745197) ring. researchgate.net The 1,2,4-oxadiazole nucleus has a relatively low level of aromaticity, which, combined with the presence of a weak O-N bond, contributes to its susceptibility to ring-opening reactions and rearrangements. chim.itresearchgate.net
The aromaticity of the pyridine ring can be influenced by the electron-withdrawing 1,2,4-oxadiazole substituent. Studies on related systems have shown that the aromaticity of a pyridine-type ring is often lower in compounds with certain biological activities, potentially because a less aromatic, more flexible electronic structure is better suited for intermolecular interactions, such as π-π stacking with biological targets. mdpi.com This suggests a correlation where the modulated aromaticity of the pyridine ring could be essential for the molecule's potential pharmacological activity.
Reaction Mechanism Elucidation via Density Functional Theory (DFT) Calculations
DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface, identifying transition states, and calculating activation energies. zsmu.edu.ua For this compound, several types of reactions could be investigated.
One important area of study is the synthesis of the 1,2,4-oxadiazole ring itself, which often involves the cyclization of an intermediate species. DFT can model the reaction pathway, for instance, the cyclodehydration of an N-acyl-amidoxime, to determine the most energetically favorable route. researchgate.net
Furthermore, the reactivity of the formed heterocycle can be explored. The 1,2,4-oxadiazole ring is known to undergo various transformations. chim.it For example, the labile O-N bond can be cleaved under thermal or photochemical conditions, leading to rearrangements into other heterocyclic systems. chim.it DFT can be used to model the bond-breaking process and the subsequent intramolecular steps. Additionally, the carbon atoms of the oxadiazole ring are electrophilic and can be subject to nucleophilic attack, potentially leading to ring-opening. The bromine atom on the C3 position can also be a site for reactions such as nucleophilic aromatic substitution or cross-coupling reactions, and DFT can help predict the feasibility and regioselectivity of such transformations. mdpi.com
Conformational Analysis and Torsional Barriers of the Pyridyl and Oxadiazole Moieties
The three-dimensional shape of this compound is determined by the rotation around the single bond connecting the pyridyl and oxadiazole rings. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers to rotation (transition states).
The torsional potential energy surface can be calculated by systematically rotating the dihedral angle between the two rings and calculating the energy at each step. nih.gov This analysis reveals the most stable conformation, which is often a nearly planar arrangement to maximize conjugation, but steric hindrance between adjacent atoms can favor a twisted conformation. researchgate.netresearchgate.net The height of the rotational barrier indicates the molecule's conformational flexibility at a given temperature. biorxiv.org
Computational methods can accurately predict these torsional barriers. rsc.org For heterocyclic systems, the preferred conformation and the energy barriers are influenced by a combination of steric effects, electrostatic interactions, and conjugation between the rings. nih.gov The planarity or non-planarity of the molecule can significantly impact its crystal packing and its ability to interact with biological receptors.
Table 2: Factors Influencing Torsional Barriers
| Factor | Description |
| Steric Hindrance | Repulsive interactions between atoms on adjacent rings that favor a twisted conformation. |
| Conjugation | π-orbital overlap between the two rings that favors a planar conformation. |
| Electrostatic Interactions | Attraction or repulsion between partial charges on the atoms of the two rings. |
| Crystal Packing Forces | Intermolecular forces in the solid state that can favor a conformation different from the gas-phase minimum. nih.gov |
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the synthesized structure. nih.govresearchgate.net
NMR Spectroscopy: 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predicted shifts are valuable for assigning peaks in experimental spectra and confirming the molecular structure. For a similar compound, 3-(3-Pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole, experimental 1H NMR signals for the pyridyl protons appear at δ 9.43, 8.80, 8.48, and 7.50 ppm, and 13C NMR signals for the pyridyl carbons are observed at δ 151.9, 148.6, 135.0, and 123.7 ppm. scielo.br
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated, which correspond to the peaks in an IR spectrum. These calculations help in assigning the vibrational modes of the molecule, such as the characteristic stretching and bending frequencies of the C=N, C-O, and C-Br bonds within the oxadiazole and pyridyl rings. scielo.br
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions and the corresponding absorption wavelengths (λmax), which can be compared with experimental UV-Vis spectra to understand the electronic structure and chromophores within the molecule. bohrium.com
This comparison between predicted and experimental spectra is a powerful approach for structural elucidation and for refining the computational methods used. researchgate.net
Molecular Dynamics Simulations for Solvent Effects on Reactivity
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, including the influence of the environment, such as a solvent, on molecular conformation and reactivity. mdpi.com While quantum chemical calculations are often performed in the gas phase or with implicit solvent models, MD simulations explicitly model the interactions between the solute (this compound) and a large number of individual solvent molecules. researchgate.net
By simulating the trajectory of the molecule in a solvent box over time, MD can provide insights into:
Solvation Shell Structure: How solvent molecules arrange themselves around the solute, which can influence which parts of the molecule are accessible for reaction.
Conformational Dynamics: The effect of the solvent on the conformational preferences and the dynamics of rotation between the pyridyl and oxadiazole rings. nih.gov
Reaction Dynamics: MD simulations, particularly when combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can be used to model reaction pathways in solution. The explicit solvent can stabilize or destabilize transition states and intermediates differently than in the gas phase, thus affecting reaction rates and mechanisms. mdpi.com
For a molecule like this compound, MD simulations in different solvents (e.g., polar protic, polar aprotic, and nonpolar) could reveal how solvent choice might influence its stability, conformational equilibrium, and reactivity in synthetic or biological contexts. bibliotekanauki.pl
Applications As a Synthetic Building Block and Chemical Scaffold in Academic Research
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of a bromine atom on the 1,2,4-oxadiazole (B8745197) ring makes 3-Bromo-5-(pyridin-3-yl)-1,2,4-oxadiazole a valuable intermediate for carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is particularly exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions enable the introduction of a wide array of substituents at the 3-position of the oxadiazole ring, thereby facilitating the synthesis of diverse and complex organic molecules.
For instance, in a manner analogous to other bromo-substituted heteroaromatics, the bromine atom can be readily displaced by various organoboron, organotin, or organozinc reagents. This allows for the construction of biaryl and heteroaryl-aryl linkages, which are common motifs in medicinally relevant compounds. The pyridinyl group, in turn, can influence the electronic properties of the oxadiazole ring and provide a site for further functionalization or coordination.
Table 1: Potential Cross-Coupling Reactions Utilizing this compound
| Reaction Name | Coupling Partner | Resulting Linkage | Potential Applications |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids/Esters | C-C (Aryl/Heteroaryl) | Synthesis of biaryl compounds for medicinal chemistry |
| Heck Coupling | Alkenes | C-C (Alkene) | Introduction of vinyl groups for further elaboration |
| Sonogashira Coupling | Terminal Alkynes | C-C (Alkyne) | Synthesis of conjugated systems for materials science |
| Buchwald-Hartwig Amination | Amines | C-N | Introduction of nitrogen-based functional groups |
| Stille Coupling | Organostannanes | C-C (Aryl/Vinyl) | Formation of carbon-carbon bonds under mild conditions |
Scaffold for the Development of Novel Ligands in Coordination Chemistry and Catalysis
The this compound scaffold is of significant interest in the design of novel ligands for coordination chemistry and catalysis. The pyridinyl nitrogen atom provides a classic coordination site for a wide range of metal ions. Furthermore, the 1,2,4-oxadiazole ring itself contains additional nitrogen and oxygen atoms that can potentially participate in metal binding, leading to various coordination modes (e.g., monodentate, bidentate, or bridging).
The bromo substituent offers a handle for post-coordination modification or for the synthesis of more complex, multidentate ligands through the cross-coupling reactions mentioned previously. By replacing the bromine with other functional groups, it is possible to tune the steric and electronic properties of the resulting ligand, thereby influencing the catalytic activity and selectivity of the corresponding metal complex. For example, the introduction of phosphine (B1218219) or N-heterocyclic carbene precursors could lead to the formation of highly effective catalysts for various organic transformations. The rigid nature of the oxadiazole-pyridine linkage provides a well-defined geometry for the resulting metal complexes.
Precursor for the Synthesis of Diverse Heterocyclic Systems
The 1,2,4-oxadiazole ring is known to undergo ring-transformation reactions under certain conditions, making this compound a potential precursor for the synthesis of other heterocyclic systems. st-andrews.ac.uk Such transformations can be initiated by nucleophilic attack on the oxadiazole ring, followed by ring-opening and subsequent recyclization to form a new heterocyclic core. The nature of the nucleophile and the reaction conditions dictate the outcome of these rearrangements.
For example, treatment with certain nitrogen-based nucleophiles could potentially lead to the formation of triazoles or other nitrogen-rich heterocycles. The bromine atom can influence the regioselectivity of the initial nucleophilic attack and can be retained or displaced during the course of the reaction, adding another layer of synthetic versatility. This approach allows for the conversion of the readily accessible 1,2,4-oxadiazole scaffold into other valuable heterocyclic frameworks that might be more challenging to synthesize directly.
Design and Synthesis of Bioisosteric Analogs for Fundamental Research in Chemical Biology
In the field of chemical biology, the concept of bioisosterism is a powerful tool for the rational design of molecules with specific biological activities. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.
The 1,2,4-oxadiazole ring is widely recognized as a bioisostere for ester, amide, and carbamate (B1207046) functionalities. This is due to its similar size, planarity, and ability to participate in hydrogen bonding interactions. A key advantage of the 1,2,4-oxadiazole ring is its enhanced metabolic stability compared to the more readily hydrolyzed ester and amide bonds.
By incorporating the this compound moiety into a biologically active molecule in place of an ester or amide group, researchers can investigate the importance of that specific functional group for biological activity while potentially improving the pharmacokinetic profile of the compound. The bromine atom allows for the attachment of this bioisosteric unit to a parent molecule through cross-coupling reactions. The pyridinyl group can also be used to modulate solubility and to introduce additional interactions with biological targets. This strategy is valuable in fundamental research to probe ligand-receptor interactions and to develop more stable and effective molecular probes and potential therapeutic agents.
Table 2: Comparison of Physicochemical Properties of Functional Groups
| Functional Group | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Metabolic Stability |
| Ester | 2 | 0 | Low (susceptible to esterases) |
| Amide | 1 | 1 | Moderate (susceptible to amidases) |
| Carbamate | 2 | 1 | Moderate to High |
| 1,2,4-Oxadiazole | 2 | 0 | High (resistant to hydrolysis) |
Future Research Directions and Perspectives in 3 Bromo 5 Pyridin 3 Yl 1,2,4 Oxadiazole Chemistry
Development of Highly Regioselective and Stereoselective Synthetic Routes
While general methods for the synthesis of 1,2,4-oxadiazoles are well-established, future efforts concerning 3-bromo-5-(pyridin-3-yl)-1,2,4-oxadiazole will likely concentrate on the development of highly controlled synthetic pathways. nih.govtandfonline.comtaylorfrancis.com The primary challenge lies in achieving precise control over the introduction and subsequent transformation of substituents on both the oxadiazole and pyridine (B92270) rings, especially in a stereoselective manner when chiral centers are introduced.
Future research in this area could include:
Asymmetric Catalysis: The development of catalytic systems that can introduce chirality during the formation of derivatives. For instance, asymmetric transition-metal catalysis could be employed in cross-coupling reactions at the C3-bromo position, or for functionalizing the pyridine ring, to yield enantiomerically enriched products.
Substrate-Controlled Diastereoselective Reactions: For derivatives containing existing stereocenters, investigating diastereoselective reactions will be crucial. This includes exploring 1,3-dipolar cycloaddition reactions with chiral dipolarophiles to construct substituted oxadiazole rings with high stereocontrol. documentsdelivered.com
Flow Chemistry for Regiocontrol: Utilizing microreactor technology to achieve high regioselectivity in reactions that may produce mixtures of isomers under batch conditions. The precise control over reaction time, temperature, and stoichiometry in flow systems can significantly enhance the selectivity of, for example, electrophilic aromatic substitution on the pyridine ring.
Table 1: Potential Regio- and Stereoselective Reactions for this compound Derivatives
| Reaction Type | Reagents and Conditions | Target Transformation | Potential Outcome |
| Asymmetric Suzuki Coupling | Chiral phosphine (B1218219) ligands, Palladium catalyst, Boronic esters | C3-arylation/alkylation | Enantioselective C-C bond formation |
| Diastereoselective Cycloaddition | Chiral nitrile oxides, Alkenes | Formation of chiral oxadiazoline precursors | Control over multiple stereocenters |
| Regioselective Pyridine Functionalization | Directed ortho-metalation (DoM) followed by electrophilic quench | Introduction of substituents at C2, C4, or C6 of the pyridine ring | High regiocontrol in pyridine derivatization |
Exploration of Unprecedented Reactivity Pathways and Transformations
The 1,2,4-oxadiazole (B8745197) ring is known for its unique reactivity, including susceptibility to ring-opening and rearrangement reactions due to the relatively weak N-O bond. chim.itresearchgate.netmdpi.com Future research will likely focus on leveraging the interplay between the bromo and pyridyl substituents to uncover novel chemical transformations.
Key areas for exploration include:
Photochemical Rearrangements: Investigating the photochemical behavior of this compound could lead to novel heterocyclic scaffolds. chim.itingentaconnect.com Irradiation could induce N-O bond cleavage, potentially leading to rearrangements to other five-membered heterocycles or fragmentation to reactive intermediates. mdpi.com
Transition-Metal Catalyzed Ring-Opening/Annulation Cascades: The development of cascade reactions initiated by oxidative addition of a metal catalyst to the C-Br bond, followed by ring-opening of the oxadiazole and subsequent annulation with a tethered or external reaction partner. This could provide rapid access to complex polycyclic aromatic systems.
ANRORC Reactions: Exploring the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, where nucleophilic attack at the C5 position (activated by the pyridyl group) could lead to ring transformation into different heterocyclic systems. chim.itresearchgate.net
Integration into Advanced Functional Supramolecular Assemblies and Systems
The pyridyl nitrogen of this compound provides a key site for coordination chemistry and hydrogen bonding, making it an excellent candidate for incorporation into supramolecular structures. nih.gov Future work will likely exploit these features to create advanced functional materials.
Potential research directions are:
Metal-Organic Frameworks (MOFs): Using derivatives of this compound as organic linkers for the construction of novel MOFs. The directionality of the pyridyl group and the potential for post-synthetic modification at the bromo position could lead to materials with tailored porosity, catalytic activity, or sensing capabilities.
Liquid Crystals: The rigid, linear nature of the 5-(pyridin-3-yl)-1,2,4-oxadiazole (B153972) scaffold is conducive to the formation of liquid crystalline phases. lifechemicals.com Systematic modification of the molecule, for example by introducing long alkyl chains via cross-coupling at the bromo-position, could lead to new classes of liquid crystals with interesting photophysical properties.
Self-Assembled Monolayers (SAMs): Designing derivatives that can form ordered self-assembled monolayers on surfaces. For instance, converting the bromo-group to a thiol or silane (B1218182) anchor would allow for the formation of SAMs on gold or silica (B1680970) surfaces, respectively, with the pyridyl-oxadiazole unit exposed to control surface properties.
Harnessing Computational Tools for De Novo Design of Novel Derivatives with Tailored Reactivity
Computational chemistry offers powerful tools for predicting the properties and reactivity of new molecules, thereby accelerating the design and discovery process. nih.govrsc.orgresearchgate.net For this compound, computational methods will be instrumental in designing derivatives with specific, tailored functionalities.
Future computational studies could focus on:
Predicting Reaction Outcomes: Using Density Functional Theory (DFT) to model reaction mechanisms and predict the regioselectivity and stereoselectivity of synthetic transformations. This can guide experimental efforts and reduce the need for extensive empirical screening. mdpi.com
Designing Bioactive Molecules: Employing structure-based drug design and quantitative structure-activity relationship (QSAR) studies to design novel derivatives with high affinity and selectivity for specific biological targets. researchgate.netresearchgate.net The 1,2,4-oxadiazole ring can act as a bioisostere for amide or ester groups, a feature that can be exploited in the design of new therapeutic agents. nih.govnih.gov
Tuning Electronic Properties: Calculating properties such as molecular orbital energies (HOMO/LUMO), dipole moments, and electrostatic potential maps to design derivatives with specific electronic and photophysical properties for applications in materials science, such as in organic light-emitting diodes (OLEDs). mdpi.com
Table 2: Computationally Guided Design Parameters for Novel Derivatives
| Target Application | Key Computational Parameter | Desired Modification | Example Derivative |
| Enhanced Biological Activity | Binding affinity (Docking score) | Introduction of H-bond donors/acceptors | 3-(Amino-substituted aryl)-5-(pyridin-3-yl)-1,2,4-oxadiazole |
| OLED Material | HOMO/LUMO energy gap | Introduction of electron-donating/withdrawing groups | 3-(Diphenylamino)-5-(pyridin-3-yl)-1,2,4-oxadiazole |
| Novel Reactivity | Transition state energy | Lowering the activation barrier for a desired pathway | Introduction of sterically demanding groups to favor a specific rearrangement |
Sustainable and Environmentally Benign Synthetic Methodologies
In line with the principles of green chemistry, future synthetic work on this compound and its derivatives will increasingly focus on developing sustainable and environmentally friendly methods. nih.govbohrium.comnih.govbenthamdirect.comchemijournal.com
Key areas for improvement include:
Catalytic C-H Activation: Developing methods for the direct functionalization of C-H bonds on the pyridine ring, which avoids the need for pre-functionalized starting materials and reduces waste.
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents.
Microwave and Ultrasound-Assisted Synthesis: Employing non-conventional energy sources like microwave irradiation or ultrasound to accelerate reaction rates, improve yields, and reduce energy consumption. nih.govacs.org
One-Pot Reactions: Designing multi-component, one-pot synthetic sequences to reduce the number of intermediate purification steps, thereby saving time, resources, and minimizing waste generation. nih.govnih.gov
The continued investigation into the chemistry of this compound, guided by these future research directions, promises to unlock the full potential of this versatile heterocyclic scaffold.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-bromo-5-(pyridin-3-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of amidoximes with acylating agents. For example, amidoximes react with brominated carbonyl derivatives in pyridine under reflux, followed by oxidation to stabilize the oxadiazole ring. Key parameters include stoichiometric control of brominating agents, reaction temperature (typically 80–100°C), and solvent polarity to minimize side products. Characterization via and should confirm the presence of the pyridinyl and bromo substituents .
Q. How can the purity and structural identity of this compound be validated experimentally?
- Methodological Answer : Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques:
- Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+ ≈ 255–265 Da).
- Single-crystal X-ray diffraction : Resolve bond lengths and angles, particularly the Br–C and N–O bonds, using SHELX software for refinement .
- Elemental analysis : Match experimental C, H, N, Br percentages with theoretical values (e.g., C: ~40%, Br: ~30%) .
Advanced Research Questions
Q. What strategies are effective for analyzing electronic properties and reactivity of this compound in drug design?
- Methodological Answer : Computational tools like Multiwfn enable wavefunction analysis to map electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic sites. For instance, the bromine atom and pyridinyl nitrogen are electron-deficient, making them targets for nucleophilic substitution or coordination chemistry. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reaction pathways for functionalization .
Q. How does the bromine substituent influence the biological activity of 1,2,4-oxadiazole derivatives?
- Methodological Answer : Bromine enhances lipophilicity (logP ~2.5–3.0) and stabilizes halogen bonding with biological targets. In anti-infective studies, brominated oxadiazoles show improved binding to enzyme active sites (e.g., bacterial enoyl-ACP reductase). Compare IC values of brominated vs. non-brominated analogs in enzyme inhibition assays .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : The compound’s planar structure and halogen-heavy composition may lead to stacking disorders. Optimize crystallization via:
- Solvent selection : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.
- Temperature gradients : Gradual cooling from 50°C to 4°C.
- Additives : Introduce trace co-crystallizing agents (e.g., crown ethers) to stabilize lattice formation. Validate with SHELXL refinement .
Q. How can structure-activity relationships (SAR) be explored for this compound in neurological drug discovery?
- Methodological Answer : Synthesize derivatives with modifications at the 3-bromo or pyridinyl positions (e.g., replacing Br with Cl, adding sulfonamide groups). Test in vitro against targets like GSK-3β (linked to Alzheimer’s) using kinase inhibition assays. Correlate substituent electronegativity with inhibitory potency (e.g., Br > Cl > H) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
